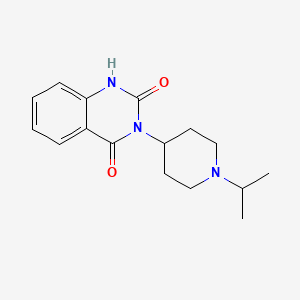
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide, also known as MPHP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties. MPHP is a psychoactive substance that has been found to exhibit stimulant effects, and it has been associated with a range of physiological and biochemical effects.
Mécanisme D'action
The exact mechanism of action of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is associated with the stimulant effects of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide.
Biochemical and Physiological Effects:
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been associated with increased heart rate, blood pressure, and body temperature. It has also been found to have an impact on the dopaminergic system, which is involved in reward processing and addiction. 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has been found to have a high potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit stimulant effects, which can be useful in investigating the dopaminergic system. However, 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has a high potential for abuse and addiction, which can limit its use in laboratory experiments.
Orientations Futures
There are several future directions for research involving 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide. One area of research is investigating the potential use of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide in the treatment of addiction. Another area of research is investigating the long-term effects of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide use on the dopaminergic system and other physiological systems. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide and its potential pharmacological properties.
Méthodes De Synthèse
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide can be synthesized through various methods, including the reaction of 3-methoxyphenylacetonitrile with phenylmagnesium bromide, followed by reaction with pyrrolidine-1-carboxylic acid. Another method involves the reaction of 3-methoxybenzyl chloride with pyrrolidine-1-carboxamide in the presence of a base. These methods have been used to produce 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide in both laboratory and industrial settings.
Applications De Recherche Scientifique
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has been used in scientific research to investigate its potential pharmacological properties. It has been found to exhibit stimulant effects and has been associated with increased locomotor activity and hyperthermia in animal models. 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has also been found to have an impact on the dopaminergic system, which is involved in reward processing and addiction. This has led to investigations into the potential use of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide in the treatment of addiction.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-10-5-7-14(13-16)17-11-6-12-20(17)18(21)19-15-8-3-2-4-9-15/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSZGLONHIMUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[5-(4-Tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7467958.png)

![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)





![3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468027.png)
![2-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7468035.png)
![3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468042.png)


![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)